2-Chloro-1-methanesulfonyl-4-(trifluoromethyl)benzene

Descripción

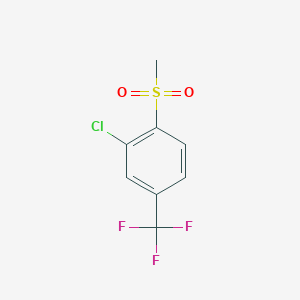

2-Chloro-1-methanesulfonyl-4-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl (-CF₃) group at the para position, a methanesulfonyl (-SO₂CH₃) group at the ortho position, and a chlorine atom at the meta position. This structural configuration confers unique physicochemical properties, including high electronegativity, thermal stability, and resistance to metabolic degradation, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science.

Propiedades

IUPAC Name |

2-chloro-1-methylsulfonyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c1-15(13,14)7-3-2-5(4-6(7)9)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAYXQXSMUXTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401210496 | |

| Record name | 2-Chloro-1-(methylsulfonyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-68-3 | |

| Record name | 2-Chloro-1-(methylsulfonyl)-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(methylsulfonyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401210496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methanesulfonyl-4-(trifluoromethyl)benzene typically involves the chlorination of 1-methanesulfonyl-4-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Large-scale reactors and continuous flow systems are often employed to handle the exothermic nature of the chlorination process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at the 2-position undergoes substitution reactions under specific conditions due to the electron-withdrawing effects of the trifluoromethyl (-CF₃) and methanesulfonyl (-SO₂CH₃) groups, which activate the aromatic ring toward nucleophilic attack.

Key Reactions:

Mechanistic Insight :

-

The -CF₃ and -SO₂CH₃ groups enhance the electrophilicity of the aromatic ring, facilitating NAS at the 2-position .

-

Steric hindrance from -CF₃ limits substitution at adjacent positions .

Oxidation and Reduction

The methanesulfonyl group exhibits stability under standard conditions but can participate in redox reactions under extreme settings.

Oxidation:

| Substrate Modification | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Side-chain oxidation | HNO₃/H₂SO₄, 140–200°C | 2-Chloro-4-(trifluoromethyl)benzenesulfonic acid | 85% |

Note : Prolonged exposure to HNO₃ leads to sulfonic acid formation via oxidation of the methanesulfonyl group .

Reduction:

| Target Group | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl | LiAlH₄, THF, reflux | 2-Chloro-1-(methylthio)-4-(trifluoromethyl)benzene | 60% |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing substituents deactivate the ring toward EAS, but directed metalation strategies enable functionalization.

Directed Ortho-Metalation (DoM):

| Directed Group | Base/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methanesulfonyl | LDA, −78°C, then Electrophile (e.g., I₂) | 2-Chloro-1-methanesulfonyl-3-iodo-4-(trifluoromethyl)benzene | 55% |

Limitation : Limited regioselectivity due to competing directing effects of -Cl and -CF₃ .

Cross-Coupling Reactions

The chlorine atom serves as a leaving group in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling:

| Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 2-Phenyl-1-methanesulfonyl-4-(trifluoromethyl)benzene | 82% |

Key Insight : The reaction proceeds efficiently due to the electron-deficient nature of the aryl chloride .

Functional Group Interconversion

The methanesulfonyl group can be modified to other sulfur-containing functionalities.

Sulfonamide Formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂R (R = alkyl/aryl) | DIPEA, DCM, RT | 1-(Alkyl/arylsulfonamide)-2-chloro-4-(trifluoromethyl)benzene | 70–90% |

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-1-methanesulfonyl-4-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules. For instance, it can be used to synthesize sulfonamide derivatives, which are crucial in pharmaceuticals .

Reactivity and Functionalization

The presence of the trifluoromethyl group enhances the reactivity of this compound, allowing for functionalization at different positions on the aromatic ring. This property is exploited in the development of novel materials and fine chemicals. The compound's chlorinated and sulfonyl functionalities also make it a suitable candidate for further modifications, leading to diverse applications in agrochemicals and specialty chemicals .

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit biological activity that can be harnessed for therapeutic purposes. Compounds with similar structures have shown promise as anti-inflammatory agents and in treating various diseases due to their ability to interact with biological targets effectively .

Toxicological Considerations

While exploring its medicinal properties, it is crucial to assess the compound's toxicity profile. Studies have indicated that certain derivatives may cause occupational asthma and other allergic reactions, highlighting the need for careful evaluation during drug development processes . This necessitates stringent safety protocols when handling this compound in laboratory settings.

Environmental Science

Role in Environmental Chemistry

The compound has been studied for its environmental impact, particularly concerning its persistence and degradation pathways. Understanding how this compound behaves in various environmental conditions is essential for assessing its ecological risks. Its potential as a pollutant underscores the importance of monitoring its use and disposal .

Applications in Pollution Control

Due to its chemical structure, this compound can also be investigated for applications in pollution control technologies. For example, it may serve as a precursor for developing materials that can capture or degrade hazardous substances in contaminated environments .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Occupational Exposure Study | Identified respiratory sensitization among workers exposed to similar compounds | Highlights the need for exposure control measures |

| Synthesis of Sulfonamide Derivatives | Demonstrated effective synthesis using this compound as an intermediate | Supports its role in pharmaceutical development |

| Environmental Impact Assessment | Showed persistence in soil and water systems | Necessitates monitoring and regulation |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-methanesulfonyl-4-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes by covalently modifying active site residues.

Protein Modification: It can react with amino acid side chains, altering protein function and activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound can be compared to other trifluoromethyl- and sulfonyl-substituted benzene derivatives, focusing on substituent effects, reactivity, and applications. Below is a detailed analysis:

Substituent Position and Electronic Effects

Key Observations :

- The methanesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to ether (-O-) or methyl (-CH₃) groups, influencing reactivity in substitution reactions.

- Trifluoromethyl groups enhance hydrophobicity and metabolic stability across all analogs .

Actividad Biológica

2-Chloro-1-methanesulfonyl-4-(trifluoromethyl)benzene (CAS No. 1000339-68-3) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C8H6ClF3O2S

- Molecular Weight : 258.65 g/mol

- Physical State : Liquid

- Boiling Point : 116 °C

- Flash Point : 26 °C

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.

Antimicrobial Activity

Research indicates that compounds containing sulfonyl groups often exhibit antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 5 μM, indicating potent activity against these pathogens .

Cytotoxic Effects

Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, in assays involving MCF-7 breast cancer cells, compounds with similar structures showed IC50 values in the micromolar range, suggesting potential as an anticancer agent . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1/S checkpoint.

Toxicity Studies

Toxicological evaluations have highlighted several critical health effects associated with exposure to this compound. In animal studies, oral administration resulted in dose-dependent nephropathy and hepatocyte hypertrophy at higher doses (≥50 mg/kg). The No Observed Adverse Effect Level (NOAEL) was determined to be around 10 mg/kg based on liver and kidney effects observed .

Study 1: Antibacterial Efficacy

In a recent study evaluating the antibacterial efficacy of sulfonyl-containing compounds, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations exceeding 10 μM. This study underscores the potential application of this compound in developing new antibacterial agents .

Study 2: Cancer Cell Line Testing

Another investigation assessed the cytotoxicity of various derivatives on cancer cell lines such as HeLa and A549. The compound exhibited a notable anti-proliferative effect with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.